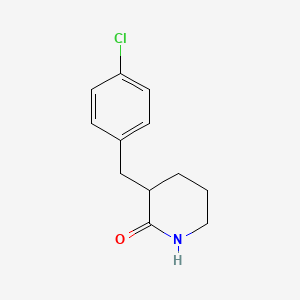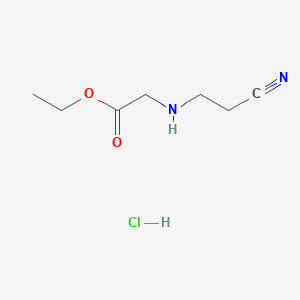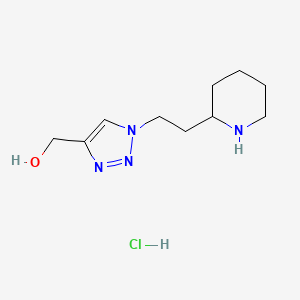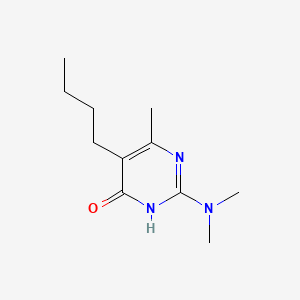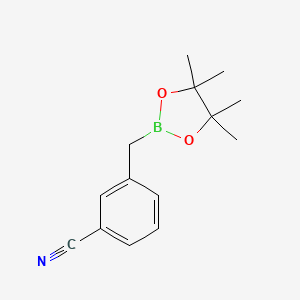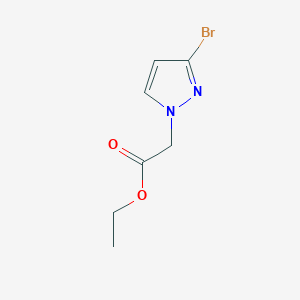![molecular formula C18H29NO B1530897 N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine CAS No. 1040680-83-8](/img/structure/B1530897.png)
N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine
Übersicht
Wissenschaftliche Forschungsanwendungen
Analytical Characterization and Biological Matrices Analysis
A study on psychoactive arylcyclohexylamines, including substances structurally related to N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine, highlights the analytical characterization of these compounds. The research developed a robust method for the qualitative and quantitative analysis of these substances in blood, urine, and vitreous humor, showcasing their relevance in forensic toxicology and potential therapeutic monitoring (De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D., 2013).
Antioxidant Activities
Another study investigated the antioxidant properties of compounds isolated from Bauhinia tarapotensis, including cyclohexenone derivatives. While not directly mentioning N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine, this research indicates the broader interest in cyclohexane derivatives for their potential antioxidant activities, which could be relevant for the development of new therapeutic agents (Braca, A., de Tommasi, N., Di Bari, L., Pizza, C., Politi, M., & Morelli, I., 2001).
Synthesis and Characterization of Arylcyclohexylamines
Further research focused on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, highlighting the growing interest in these compounds within the realm of new psychoactive substances. This work underscores the importance of understanding the structural and chemical properties of arylcyclohexylamines for both scientific and regulatory purposes (Wallach, J., Colestock, T., Cicali, B., Elliott, S., Kavanagh, P., Adejare, A., Dempster, N., & Brandt, S., 2016).
Propofol Analogues and Neuroprotective Properties
The pharmacology of propofol, a compound related to the chemical structure of interest through its cyclohexanamine core, has been extensively studied for its neuroprotective properties. These studies suggest that derivatives of cyclohexanamine, such as propofol, have significant potential in anesthesia and neuroprotection, indicating a broader scope for research into N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine and its analogues (Kotani, Y., Shimazawa, M., Yoshimura, S., Iwama, T., & Hara, H., 2008).
Eigenschaften
IUPAC Name |
N-[2-(4-propan-2-ylphenoxy)propyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-14(2)16-9-11-18(12-10-16)20-15(3)13-19-17-7-5-4-6-8-17/h9-12,14-15,17,19H,4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMRTDZTRQIDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)CNC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)](/img/structure/B1530814.png)
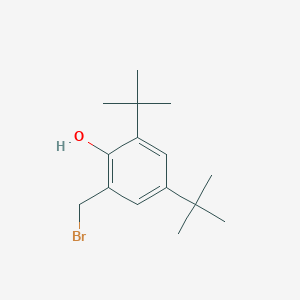
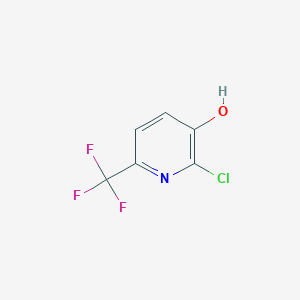
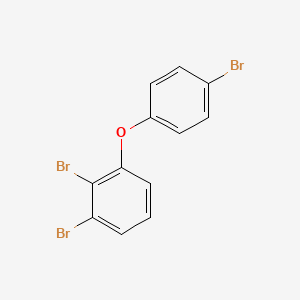
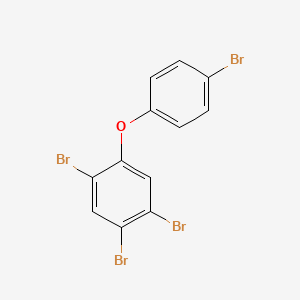


![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B1530824.png)
